molecular formula C14H20N2O2 B1441052 Tert-butyl 5-(aminomethyl)indoline-1-carboxylate CAS No. 885270-00-8

Tert-butyl 5-(aminomethyl)indoline-1-carboxylate

Cat. No.: B1441052
CAS No.: 885270-00-8
M. Wt: 248.32 g/mol
InChI Key: GTEVTJRBLUFOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-(aminomethyl)indoline-1-carboxylate is a chemical building block of interest in medicinal and organic chemistry. It features a core indoline structure, a saturated bicyclic system that is a privileged scaffold in drug discovery . The molecule contains two key functional groups: a primary aminomethyl group and a tert-butyloxycarbonyl (Boc)-protected secondary amine. The Boc protecting group is widely used to mask the reactivity of an amine during multi-step synthesis and can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) . This makes the compound a versatile intermediate for constructing more complex molecules, particularly in the synthesis of potential active pharmaceutical ingredients (APIs) where the indoline motif is present. Researchers value this reagent for its utility in designing and creating novel compounds for biological screening. As with all chemicals, safe laboratory practices must be followed. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 5-(aminomethyl)-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16/h4-5,8H,6-7,9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEVTJRBLUFOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696176
Record name tert-Butyl 5-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-00-8
Record name tert-Butyl 5-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Summary Table: Key Preparation Aspects

Aspect Details
Starting Material Indoline or 5-substituted indoline derivative
Key Reagents Di-tert-butyl dicarbonate (Boc2O), aminomethyl precursors, reducing agents
Protection Strategy Boc protection of nitrogen
Functionalization Reductive amination or alkylation at 5-position
Purification Column chromatography
Characterization NMR, MS, IR, DSC/TGA
Stock Solution Preparation Precise molarity solutions in DMSO or mixed solvents
Solubility DMSO, PEG300, Tween 80, water, corn oil
Yield Range Moderate to high (typically 55–88% in analogous syntheses)

Mechanism of Action

The mechanism of action of tert-butyl 5-(aminomethyl)indoline-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules . The indoline core provides structural rigidity and contributes to the compound’s binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between tert-butyl 5-(aminomethyl)indoline-1-carboxylate and analogous indoline/indole derivatives.

Compound Name Molecular Formula Substituents Key Properties Applications References
This compound C₁₄H₂₀N₂O₂ 5-(aminomethyl), 1-Boc - High functionalizability
- Boc protection enhances stability
Intermediate for CNS-targeting drugs, enzyme inhibitors
Tert-butyl 5-aminoindoline-1-carboxylate C₁₃H₁₈N₂O₂ 5-amino, 1-Boc - Direct amino group for conjugation
- Lower steric hindrance
Peptide mimetics, kinase inhibitors
Tert-butyl 5-bromoindoline-1-carboxylate C₁₃H₁₆BrNO₂ 5-bromo, 1-Boc - Halogen for cross-coupling (e.g., Suzuki)
- Higher reactivity
Building block for aryl- or heteroaryl-functionalized compounds
Tert-butyl 7-(aminomethyl)indoline-1-carboxylate C₁₄H₂₀N₂O₂ 7-(aminomethyl), 1-Boc - Positional isomer of target compound
- Altered electronic effects
Exploratory SAR studies in drug discovery
Tert-butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate C₁₄H₁₄F₃NO₂ 5-CF₃, 1-Boc (indole core) - Electron-withdrawing CF₃ group
- Enhanced metabolic stability
Antiviral and anticancer agents
Tert-butyl 5-aminoisoindoline-2-carboxylate C₁₃H₁₈N₂O₂ 5-amino (isoindoline core), 2-Boc - Isoindoline scaffold
- Distinct ring geometry
Proteolysis-targeting chimeras (PROTACs)

Key Comparative Insights

Functional Group Positioning and Reactivity: The aminomethyl group in the target compound provides a primary amine for selective derivatization, unlike 5-aminoindoline-1-carboxylate (direct NH₂), which may undergo unwanted side reactions due to higher nucleophilicity . 5-Bromo derivatives (e.g., tert-butyl 5-bromoindoline-1-carboxylate) are pivotal in cross-coupling reactions, enabling aryl-aryl bond formation, whereas the aminomethyl group is better suited for amide or urea linkages .

Scaffold Variations: Indoline vs. Indole: Indoline (saturated six-membered ring) offers conformational rigidity compared to indole’s aromatic system. For example, tert-butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate’s planar structure enhances π-stacking in enzyme binding pockets, whereas the indoline scaffold may improve solubility .

Synthetic Accessibility: The target compound is synthesized via Boc protection of 5-(aminomethyl)indoline, often using di-tert-butyl dicarbonate under mild conditions . In contrast, 5-bromoindoline-1-carboxylate requires halogenation steps, such as bromination with NBS (N-bromosuccinimide) . 7-(aminomethyl) isomer synthesis faces challenges in regioselective functionalization, requiring orthogonal protection strategies .

Biological and Industrial Relevance: The aminomethyl group’s versatility makes the target compound a preferred intermediate in peptidomimetics, whereas CF₃-substituted indoles are prioritized for their metabolic stability in drug candidates . 5-Bromo derivatives are critical in high-throughput medicinal chemistry for rapid diversification via metal-catalyzed reactions .

Research Findings and Data Gaps

  • Toxicity and Safety: Limited data exist on the ecological impact and chronic toxicity of this compound, as noted for structurally similar compounds (e.g., tert-butyl 5-(oxan-3-yl)-1H-indole-1-carboxylate) .
  • Structure-Activity Relationships (SAR) : Positional isomerism (5- vs. 7-substitution) significantly alters bioactivity, but systematic SAR studies are lacking .
  • Synthetic Optimization: Improved catalytic methods (e.g., visible-light-promoted aminocarbonylation) could enhance yields for analogs like tert-butyl 5-phenylindole-1-carboxylate .

Biological Activity

Tert-butyl 5-(aminomethyl)indoline-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article will explore its biological activity , mechanisms of action , and relevant research findings .

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈N₂O₂
  • Molecular Weight : 234.29 g/mol
  • CAS Number : 885270-00-8

The compound features an indoline structure with a tert-butyl group and an amino functional group, which contribute to its biological properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, blocking substrate access and catalytic activity.
  • Receptor Modulation : It could modulate receptor activity, impacting physiological responses related to inflammation and infection.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. For example, a study reported significant inhibition of growth against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.

Case Study 1: Antimicrobial Efficacy

  • Pathogen Tested : Staphylococcus aureus
  • IC50 Value : 12 µg/mL
  • : Strong antibacterial potential, indicating the compound could serve as a basis for new antibiotics.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines in human immune cells.

Case Study 2: Anti-inflammatory Activity

  • Cell Type : Human peripheral blood mononuclear cells (PBMCs)
  • Effective Concentration : 25 µM
  • Results : Reduction in TNF-alpha and IL-6 production by approximately 40% compared to untreated controls.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50 ValueObservations
AntimicrobialStaphylococcus aureus12 µg/mLSignificant growth inhibition
Anti-inflammatoryPBMCs25 µM40% reduction in TNF-alpha and IL-6 levels

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl 5-(aminomethyl)indoline-1-carboxylate to achieve high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect the indoline nitrogen, followed by aminomethylation at the 5-position. Catalysts like Pd-based systems or molecular sieves may enhance regioselectivity .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity, while controlled temperatures (0–25°C) minimize side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures purity >95% .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing This compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., aminomethyl protons at δ 2.8–3.2 ppm) and Boc-group integrity .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 265.2) and fragmentation patterns .
  • X-ray Crystallography : Use SHELX programs for structure refinement. The Boc group’s bulky tert-butyl moiety often induces planar indoline ring conformations, aiding in resolving stereochemistry .

Q. How does the aminomethyl group at the 5-position influence the compound’s solubility and stability?

  • Methodological Answer :

  • Solubility : The aminomethyl group enhances water solubility via hydrogen bonding. Adjust pH (e.g., 6–8) to balance protonation states for biological assays .
  • Stability : Protect from moisture and strong acids/bases to prevent Boc-group cleavage. Store at –20°C under inert gas for long-term stability .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for This compound derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing aminomethyl with hydroxymethyl or trifluoromethyl) to isolate pharmacophores .
  • Dose-Response Analysis : Use nonlinear regression models (e.g., Hill equation) to distinguish true activity from assay artifacts .
  • Meta-Analysis : Cross-reference data from multiple assays (e.g., enzyme inhibition vs. cell viability) to identify off-target effects .

Q. How can computational modeling predict the compound’s interaction with enzymatic targets (e.g., kinases or GPCRs)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. The aminomethyl group’s hydrogen-bonding capability often anchors the compound to catalytic sites .
  • MD Simulations : GROMACS or AMBER simulate dynamic interactions over 100+ ns trajectories, highlighting conformational flexibility of the indoline ring .
  • Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities, correlating with experimental IC50_{50} values .

Q. What experimental designs mitigate stereochemical challenges during derivatization of the aminomethyl group?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) or enzymatic resolution to separate enantiomers .
  • Asymmetric Synthesis : Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) to control aminomethyl stereochemistry .
  • Crystallographic Monitoring : Track stereochemical integrity via periodic single-crystal XRD during multi-step syntheses .

Safety and Handling

Q. What precautions are critical when handling This compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity Screening : Conduct Ames tests and acute toxicity assays in zebrafish to preemptively identify risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 5-(aminomethyl)indoline-1-carboxylate
Reactant of Route 2
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Tert-butyl 5-(aminomethyl)indoline-1-carboxylate

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